Computed LogP: 0.59 for Diethyl vs. 0.08 for Dimethyl Analog – A 7-Fold Lipophilicity Differential
The 5,6-diethyl compound exhibits a computed LogP of 0.5929 , substantially higher than the 5,6-dimethyl analog (LogP = 0.08490) . This ~0.51 log unit increase translates to an approximately 3.2-fold higher octanol-water partition coefficient, meaning the diethyl compound is over three times more lipophilic than its dimethyl counterpart.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.5929 |
| Comparator Or Baseline | 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid (CAS 57796-64-2): LogP = 0.08490 |
| Quantified Difference | ΔLogP = +0.508; ~3.2-fold higher lipophilicity for the diethyl compound |
| Conditions | Computed values; exact calculation method not standardized between sources (Leyan vs. Chem960 databases). Values should be treated as indicative rather than absolute. |
Why This Matters
For procurement decisions in lead optimization, the diethyl analog offers enhanced membrane permeability potential compared to the dimethyl analog, which may be critical for programs targeting intracellular or CNS targets where passive diffusion is rate-limiting.
